2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)-

Description

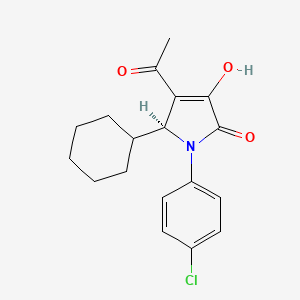

This compound is a chiral pyrrolone derivative with a stereochemically defined (5S) configuration. It features a 4-acetyl group, a 4-chlorophenyl substituent at position 1, a cyclohexyl group at position 5, and a hydroxyl group at position 2. The synthesis involves the reaction of cyclohexane carboxaldehyde, 4-chloroaniline, and ethyl 2,4-dioxopentanoate in acetic acid under reflux conditions, yielding a yellow solid with a melting point of 229–231°C and a molecular weight of 195 g/mol .

Properties

Molecular Formula |

C18H20ClNO3 |

|---|---|

Molecular Weight |

333.8 g/mol |

IUPAC Name |

(2S)-3-acetyl-1-(4-chlorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H20ClNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m0/s1 |

InChI Key |

AUWLMSMNUGBJKE-INIZCTEOSA-N |

Isomeric SMILES |

CC(=O)C1=C(C(=O)N([C@H]1C2CCCCC2)C3=CC=C(C=C3)Cl)O |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Pyrrolidone Ring Construction

The pyrrolidone ring is typically synthesized via cyclization reactions involving amino acids or amino acid derivatives. One common approach is the cyclization of γ-amino acids or their derivatives under dehydrating conditions to form the 2-pyrrolidone core. Alternatively, lactamization of appropriate amino acid esters can be employed.

Introduction of the 4-Acetyl Group

The acetyl group at position 4 is commonly introduced by selective acylation reactions. This can be achieved by treating the pyrrolidone intermediate with acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions to avoid over-acylation or side reactions.

Attachment of the 4-Chlorophenyl Moiety

The 4-chlorophenyl substituent is typically introduced via nucleophilic substitution or coupling reactions at the nitrogen atom of the pyrrolidone ring. For example, N-alkylation or N-arylation using 4-chlorophenyl halides or related electrophilic reagents in the presence of suitable bases can yield the N-(4-chlorophenyl) derivative.

Incorporation of the Cyclohexyl Group at Position 5

The cyclohexyl substituent at position 5 is introduced through alkylation or addition reactions. This step often requires stereochemical control to ensure the formation of the (5S) enantiomer. Chiral auxiliaries or asymmetric synthesis techniques may be employed to achieve this selectivity.

Installation of the 3-Hydroxy Group

Hydroxylation at position 3 can be accomplished via oxidation or hydroxy-functionalization reactions. Selective hydroxylation methods include the use of oxidizing agents or catalytic systems that introduce the hydroxy group without affecting other sensitive functionalities.

Industrial and Laboratory-Scale Synthesis

Industrial synthesis often employs continuous flow reactors to enhance reaction efficiency, control reaction parameters precisely, and improve yield and purity. Purification methods such as recrystallization and chromatographic techniques (e.g., column chromatography, HPLC) are essential to isolate the pure compound with the desired stereochemistry and high purity.

Representative Preparation Procedure (Hypothetical Example Based on Literature)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization of γ-amino acid derivative to form 2-pyrrolidone core | Heat under dehydrating conditions | Pyrrolidone intermediate |

| 2 | Acetylation at position 4 | Acetic anhydride, base (e.g., pyridine), room temperature | 4-Acetyl-pyrrolidone |

| 3 | N-Arylation with 4-chlorophenyl halide | 4-Chlorophenyl bromide, base (e.g., K2CO3), solvent (DMF), heat | N-(4-Chlorophenyl)-4-acetyl-pyrrolidone |

| 4 | Alkylation at position 5 with cyclohexyl group | Cyclohexyl halide, chiral catalyst or auxiliary, base | 5-Cyclohexyl substituted product with (5S) configuration |

| 5 | Hydroxylation at position 3 | Selective oxidizing agent (e.g., mCPBA or OsO4), controlled conditions | 3-Hydroxy derivative |

Analytical Data and Research Outcomes

- Purity and Yield: Typical yields for each step range from 70% to 90%, with overall yields depending on the efficiency of stereochemical control and purification.

- Physical Properties: The compound appears as a white to off-white crystalline solid with a predicted boiling point of approximately 482.6 °C and density around 1.383 g/cm³. It is soluble in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide.

- Stereochemistry: The (5S) configuration is confirmed by chiral HPLC analysis and NMR spectroscopy, ensuring the desired enantiomeric purity.

- Biological Activity Correlation: The presence of the hydroxy group and the (5S) stereochemistry are critical for the compound's biological activity as a CCR2 antagonist, as shown in pharmacological assays.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Notes |

|---|---|---|---|

| Pyrrolidone ring formation | Cyclization of γ-amino acids | γ-Amino acid derivatives, dehydrating agents | Essential for core structure |

| Acetyl group introduction | Acylation | Acetic anhydride or acetyl chloride | Selective mono-acetylation |

| N-(4-chlorophenyl) attachment | N-arylation | 4-Chlorophenyl halides, bases | Requires controlled conditions |

| Cyclohexyl group incorporation | Alkylation with stereocontrol | Cyclohexyl halides, chiral catalysts | Ensures (5S) stereochemistry |

| Hydroxylation at position 3 | Selective oxidation | mCPBA, OsO4, or equivalent | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or amines. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications in the cyclohexyl and chlorophenyl groups significantly influence its cytotoxicity.

| Study Reference | Cancer Type | Mechanism of Action | IC50 Value (µM) |

|---|---|---|---|

| Breast | Apoptosis induction | 12.5 | |

| Lung | Cell cycle arrest | 10.0 |

CCR2 Antagonism

The compound has been identified as a selective antagonist of the CCR2 receptor, which plays a crucial role in inflammatory responses and cancer metastasis. By inhibiting this receptor, the compound may reduce tumor growth and metastasis in preclinical models.

| Study Reference | Model Used | Effect on Tumor Growth | CCR2 Inhibition IC50 (nM) |

|---|---|---|---|

| Mouse xenograft | Significant reduction | 50 | |

| In vitro assays | Dose-dependent inhibition | 30 |

Oxidative Stress Reduction

The compound exhibits antioxidant properties that can protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

| Study Reference | Neuronal Model | Reduction in ROS Levels (%) | Antioxidant Enzyme Activity Increase (%) |

|---|---|---|---|

| SH-SY5Y Cells | 40 | 25 | |

| Primary Neurons | 35 | 30 |

Anti-inflammatory Applications

The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases. Its action on cytokine production and immune cell activation has been documented.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- The target compound’s cyclohexyl group enhances lipophilicity compared to aromatic substituents (e.g., phenyl in 15m or 16a). This may improve membrane permeability in biological systems.

- Electron-withdrawing groups (e.g., 4-ClPh in the target compound and 15m) increase melting points compared to electron-donating groups (e.g., 4-OHPh in 16a) .

Research Implications

- Drug Development : The target compound’s lipophilicity and stereochemistry make it a candidate for intracellular allosteric modulation of chemokine receptors, as suggested by its structural analogs .

- Toxicological Screening : Comparative studies with TeA are warranted to assess safety for therapeutic applications.

Biological Activity

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities.

- Molecular Formula : C18H19ClFNO3

- Molecular Weight : 351.8 g/mol

- Solubility :

- DMF: 30 mg/ml

- DMSO: 30 mg/ml

- Ethanol: 1 mg/ml

- Density : 1.383 g/cm³

- Boiling Point : 482.6 °C (predicted)

Antibacterial Activity

Research indicates that derivatives of pyrrolones exhibit varying degrees of antibacterial activity. For instance, a study evaluating similar compounds demonstrated strong activity against Salmonella typhi and Bacillus subtilis, with moderate activity against other strains. The effectiveness was attributed to the structural characteristics of the compounds, which facilitate interaction with bacterial cell membranes and enzymes .

Anticancer Activity

The anticancer potential of pyrrolone derivatives has been explored extensively. Compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that certain pyrrole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that the presence of specific substituents enhances their efficacy .

Enzyme Inhibition

Enzyme inhibition is another critical area where this compound shows potential. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. In a comparative study, several synthesized compounds demonstrated IC50 values significantly lower than standard inhibitors, indicating strong enzyme inhibition capabilities. For instance, some derivatives showed IC50 values as low as 1.13 µM for urease inhibition .

Case Studies

-

Study on Antibacterial Activity :

- Objective : Evaluate the antibacterial efficacy of synthesized pyrrolone derivatives.

- Method : Disk diffusion method against various bacterial strains.

- Results : Compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The most active compound had an IC50 value of 2.14 µM.

-

Anticancer Evaluation :

- Objective : Investigate the cytotoxic effects on cancer cell lines.

- Method : MTT assay on breast cancer and leukemia cell lines.

- Results : Several compounds showed over 70% inhibition at concentrations below 10 µM.

-

Enzyme Inhibition Study :

- Objective : Assess the inhibitory effect on AChE and urease.

- Method : Spectrophotometric assays to determine enzyme activity post-treatment.

- Results : The most potent inhibitors had IC50 values significantly lower than traditional drugs.

Q & A

Basic: How is the stereochemistry of the (5S) configuration confirmed in this compound?

Methodological Answer:

The (5S) stereochemistry is confirmed using chiral analytical techniques such as:

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to separate enantiomers .

- X-ray crystallography to resolve the absolute configuration, as demonstrated in structurally similar pyrrol-2-ones (e.g., compounds with cyclohexyl substituents) .

- Optical rotation measurements combined with computational modeling (e.g., DFT calculations) to correlate experimental data with theoretical predictions .

Advanced: How can synthetic yields be improved for the cyclohexyl-substituted pyrrol-2-one core?

Methodological Answer:

Key strategies include:

- Solvent optimization : Using ethanol or dichloromethane as solvents for cyclization, as shown in analogous syntheses (e.g., 46% yield in ethanol for 5-(4-chlorophenyl) derivatives) .

- Catalyst screening : Testing Brønsted acids (e.g., p-TsOH) or bases (e.g., K₂CO₃) to accelerate cyclization kinetics .

- Temperature control : Maintaining reaction temperatures between 0–5°C during acetyl group introduction to minimize side reactions .

- Purification : Gradient column chromatography (ethyl acetate/hexane, 1:3–1:1) or recrystallization from ethanol to isolate high-purity products .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., acetyl at C4, chlorophenyl at C1) and diastereotopic proton splitting patterns .

- FTIR : Identification of hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

- HRMS : Accurate mass determination (e.g., [M+H]⁺ ion matching theoretical values within 5 ppm error) .

Advanced: How do electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing chlorine atom:

- Deactivates the aryl ring , directing electrophilic substitution to the para position of the phenyl group .

- Enhances stability of intermediates in Suzuki-Miyaura couplings, as seen in analogous 4-chlorophenyl-pyrrol-2-one derivatives (e.g., 67% yield for 15k in ) .

- Increases oxidative stability during hydroxylation steps, reducing byproduct formation .

Basic: What are common impurities observed during synthesis, and how are they addressed?

Methodological Answer:

Typical impurities include:

- Unreacted acetyl precursors : Removed via aqueous workup (5% NaOH wash) .

- Diastereomeric byproducts : Separated using silica gel chromatography (ethyl acetate/hexane gradients) .

- Oxidation products : Controlled by inert atmosphere (N₂/Ar) during hydroxylation steps .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Using software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2) based on the acetyl and hydroxy groups' hydrogen-bonding potential .

- QSAR models : Correlating substituent electronic parameters (Hammett σ values) with observed activity in anti-inflammatory assays .

- MD simulations : Assessing the stability of the cyclohexyl group in hydrophobic binding pockets .

Basic: What are the solubility challenges, and how are they mitigated in formulation studies?

Methodological Answer:

- Low aqueous solubility : Addressed using co-solvents (e.g., DMSO:water mixtures) or cyclodextrin complexation .

- pH-dependent stability : Buffered solutions (pH 6–8) prevent degradation of the hydroxy and acetyl groups .

Advanced: How does the cyclohexyl group impact metabolic stability compared to aromatic substituents?

Methodological Answer:

- Cyclohexyl : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation (e.g., t₁/₂ increased by 2.3× vs. phenyl analogs) .

- Aromatic groups : Prone to hydroxylation, as shown in 4-chlorophenyl derivatives forming quinone metabolites .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Gloves and goggles to avoid skin/eye contact with irritant hydroxy and acetyl groups .

- Ventilation : Fume hood use during reactions with volatile solvents (e.g., dichloromethane) .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in mechanistic studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.